Ibutamoren Mesylate Ibutamoren Mesylate Ibutamoren Mesylate is the mesylate salt form of ibutamoren, an orally bioavailable, small molecule, non-peptide growth hormone secretagogue (GHS). Upon administration, ibutamoren promotes the release of growth hormone (GH) from the pituitary gland, thereby increasing plasma GH levels. This may counteract GH deficiency. GH plays an important role in many biological processes.
IBUTAMOREN MESYLATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a growth hormone secretagogue; structure in first source
Brand Name: Vulcanchem
CAS No.: 159752-10-0
VCID: VC0530324
InChI: InChI=1S/C27H36N4O5S.CH4O3S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-5(2,3)4/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);1H3,(H,2,3,4)/t22-;/m1./s1
SMILES: Array
Molecular Formula: C28H40N4O8S2
Molecular Weight: 624.8 g/mol

Ibutamoren Mesylate

CAS No.: 159752-10-0

Cat. No.: VC0530324

Molecular Formula: C28H40N4O8S2

Molecular Weight: 624.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ibutamoren Mesylate - 159752-10-0

Specification

Description Ibutamoren Mesylate is the mesylate salt form of ibutamoren, an orally bioavailable, small molecule, non-peptide growth hormone secretagogue (GHS). Upon administration, ibutamoren promotes the release of growth hormone (GH) from the pituitary gland, thereby increasing plasma GH levels. This may counteract GH deficiency. GH plays an important role in many biological processes.
IBUTAMOREN MESYLATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a growth hormone secretagogue; structure in first source
CAS No. 159752-10-0
Molecular Formula C28H40N4O8S2
Molecular Weight 624.8 g/mol
IUPAC Name 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid
Standard InChI InChI=1S/C27H36N4O5S.CH4O3S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-5(2,3)4/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);1H3,(H,2,3,4)/t22-;/m1./s1
Standard InChI Key DUGMCDWNXXFHDE-VZYDHVRKSA-N
Isomeric SMILES CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O
Canonical SMILES CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O
Appearance Solid powder
Melting Point 164-170°C

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